![molecular formula C25H26N6O2 B2844361 3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-24-7](/img/structure/B2844361.png)
3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as DBT, is a purine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Synthesis and Catalytic Applications
- A study by Rahmani et al. (2018) discusses an efficient synthesis method of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid. This method features reusable catalysts under microwave irradiation and solvent-free conditions, highlighting potential applications in green chemistry and catalysis Rahmani et al., 2018.
Material Science and Engineering
- Polaske et al. (2009) report the synthesis and solid-state structures of xylylene-linked bis(piperazine-2,5-diones), extending the molecular framework of piperazine-2,5-diones. These compounds show unique solid-state conformations and could have implications for developing new materials with specific mechanical properties Polaske et al., 2009.
Nanotechnology and Sensor Development
- Nanbedeh and Faghihi (2021) synthesized new mesoporous polyurethane-nitrogen doped carbon dot nanocomposites that act as ultrafast, highly selective, and sensitive turn-off fluorescent sensors for Fe3+ ions. Such sensors could be vital in environmental monitoring and biochemical applications Nanbedeh & Faghihi, 2021.
Supramolecular Chemistry
- Wang and Yang (2004) describe the synthesis of aza- and oxo-bridged calix[2]arene[2]triazines through an efficient fragment coupling approach. These compounds form unique cavities regulated by the nature of the bridging heteroatoms, offering a platform for the study of supramolecular chemistry and host-guest interactions Wang & Yang, 2004.
Optoelectronic Applications
- Kim, Choi, and Lee (2016) explored bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone and related compounds as thermally activated delayed fluorescent (TADF) emitters. Their work emphasizes the potential of these emitters in developing high-efficiency blue OLED devices, showcasing the role of such compounds in advancing optoelectronic technologies Kim, Choi, & Lee, 2016.
properties
IUPAC Name |
3,9-dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-18-17-30-21-22(26-24(30)31(27-18)16-14-20-11-7-4-8-12-20)28(2)25(33)29(23(21)32)15-13-19-9-5-3-6-10-19/h3-12H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUNZYRSNVHJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16626547 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

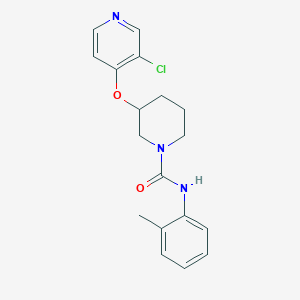
![N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2844279.png)

![Methyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2844281.png)
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2844283.png)
![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2844284.png)
![Methyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2844286.png)
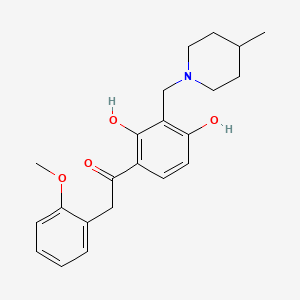
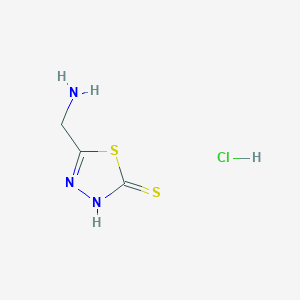
![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)
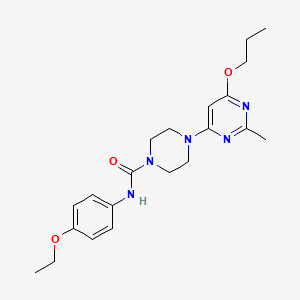
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/no-structure.png)
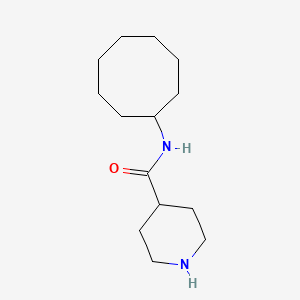
![2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2844297.png)